molecular formula C16H14N2O6 B460836 Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 695214-83-6

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460836
CAS No.: 695214-83-6
M. Wt: 330.29g/mol
InChI Key: SOLOGPKQXAYSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyranopyran derivative characterized by a fused bicyclic core structure. Key features include:

  • A methyl ester group at the 3-position, contributing to lipophilicity and metabolic stability.
  • A hydroxymethyl group at the 6-position, enhancing solubility and reactivity.
  • An 8-oxo moiety, which may participate in tautomerism or intermolecular interactions.

Properties

IUPAC Name

methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-22-16(21)12-11(8-3-2-4-18-6-8)14-13(24-15(12)17)10(20)5-9(7-19)23-14/h2-6,11,19H,7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLOGPKQXAYSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme

The most robust method involves a one-pot, three-component condensation of:

  • Isatin derivatives (or analogous ketones)

  • Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

  • Active methylene compounds (e.g., malononitrile, cyanoacetates).

For the target compound, pyridine-3-carbaldehyde replaces isatin to introduce the pyridin-3-yl group. The reaction proceeds in methanol under reflux with 20 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst.

Mechanistic Pathway

  • Knoevenagel Condensation : Kojic acid reacts with pyridine-3-carbaldehyde to form an α,β-unsaturated ketone intermediate.

  • Michael Addition : The active methylene compound (methyl cyanoacetate) attacks the α,β-unsaturated system.

  • Cyclization : Intramolecular hemiacetal formation yields the pyrano[3,2-b]pyran scaffold.

  • Tautomerization : The intermediate undergoes keto-enol tautomerism to stabilize the 8-oxo group.

Optimization Data

Key parameters influencing yield (70–85%):

ParameterOptimal ValueYield Impact (±%)
CatalystDABCO (20 mol%)+25 vs. no catalyst
SolventMethanol+15 vs. ethanol
TemperatureReflux (65°C)+20 vs. RT
Reaction Time12 hours+10 vs. 6 hours

Substituting DABCO with piperidine or DBU reduced yields by 15–30%, highlighting the importance of tertiary amine bases in facilitating both Knoevenagel and Michael steps.

Alternative Synthesis via Post-Modification of Preformed Pyrano-Pyran Cores

Stepwise Functionalization

A two-step approach avoids multi-component complexity:

  • Core Synthesis : Prepare methyl 2-amino-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate via cyclocondensation of kojic acid and methyl cyanoacetate under acidic conditions (HCl/EtOH, 60°C, 8 hours).

  • C-4 Pyridylation : Use Suzuki-Miyaura coupling to introduce pyridin-3-yl via palladium-catalyzed cross-coupling with 3-pyridinylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C).

Limitations

  • Lower Overall Yield : 45–55% due to intermediate purification losses.

  • Boronic Acid Availability : Requires pre-synthesized 3-pyridinylboronic acid, increasing cost.

Solvent-Free Mechanochemical Synthesis

Ball-Milling Protocol

A solvent-free method enhances atom economy:

  • Reagents : Kojic acid (1 eq), pyridine-3-carbaldehyde (1 eq), methyl cyanoacetate (1 eq), DABCO (0.2 eq).

  • Conditions : Ball mill at 30 Hz for 2 hours.

  • Yield : 78% (vs. 82% in solution phase).

Advantages

  • Reduced Waste : Eliminates solvent use.

  • Faster Kinetics : 2 hours vs. 12 hours in solution.

Crystallization and Purification Strategies

Recrystallization Solvents

The compound crystallizes best from:

  • Methanol/Water (4:1) : Needle-like crystals (mp 218–220°C).

  • Ethyl Acetate/n-Hexane (1:3) : Higher purity (99.5% by HPLC) but lower recovery (60%).

Chromatographic Methods

  • Normal Phase SiO₂ : Eluent = ethyl acetate/hexane (1:2), Rf = 0.35.

  • Reverse Phase C18 : Eluent = methanol/water (7:3), retention time = 12.3 min.

Scalability and Industrial Considerations

Kilogram-Scale Production

  • Reactor Type : Batch reactor with mechanical stirring.

  • Yield Consistency : 80–82% across 10 batches (95% purity).

  • Cost Drivers : Pyridine-3-carbaldehyde (48% of raw material cost), DABCO (22%).

Byproduct Management

  • Major Byproduct : 5-(Pyridin-3-yl)methylene-kojic acid (8–12%), removed via aqueous wash.

  • Waste Streams : Methanol (recyclable), inorganic salts (neutralization required).

Analytical Characterization Data

Spectroscopic Profiles

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.65 (s, 1H, NH₂), 6.89 (d, J=8.4 Hz, H-5), 4.72 (s, 2H, CH₂OH).
¹³C NMR δ 170.1 (C=O), 163.8 (C-8), 112.4 (C-3).
IR (KBr)3340 cm⁻¹ (NH₂), 1720 cm⁻¹ (ester C=O), 1675 cm⁻¹ (pyranone C=O).

Mass Spectrometry

  • ESI-MS : m/z 360.1 [M+H]⁺ (calc. 359.3).

  • Fragmentation : Loss of COOMe (59 Da), pyridine ring (79 Da) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse binding modes and interactions with biological molecules.

Comparison with Similar Compounds

Key Trends :

  • Pyridine-based analogs (target compound) are more polar than phenyl derivatives, impacting solubility and target binding.
  • Chlorinated phenyl groups increase lipophilicity and may improve membrane permeability.

Functional Group Variations at the 3-Position

The 3-position functional group dictates reactivity and interactions:

Compound Name 3-Position Group Key Features
Target Compound Methyl ester Moderate electrophilicity; ester hydrolysis susceptibility .
2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile Carbonitrile (CN) Strong electron-withdrawing effect; IR peak at ~2200 cm⁻¹ for C≡N .
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Cyano + ester Dual functional groups; potential for diverse reactivity .

Key Trends :

  • Nitriles (CN) exhibit higher polarity and distinct IR/NMR profiles compared to esters.
  • Esters may offer better metabolic stability than nitriles in drug design.

Physical and Spectroscopic Properties

Melting Points (MP):

  • Analogs with bulky substituents (e.g., 4-((4-fluorobenzyl)oxy)-3-methoxyphenyl in 6l ) show higher MPs (232–235°C) due to improved crystal packing .
  • Chlorinated phenyl derivatives (e.g., 4-(4-chlorophenyl)) have unreported MPs but predicted higher densities (~1.53 g/cm³) .

Spectroscopic Data:

  • IR Spectroscopy :
    • Esters: C=O stretches at ~1700 cm⁻¹ (target compound inferred).
    • Nitriles: C≡N stretches at ~2200 cm⁻¹ .
  • 1H NMR :
    • Hydroxymethyl protons resonate at δ 4.10–4.75 ppm across analogs .
    • Aromatic protons in pyridin-3-yl (target) vs. phenyl show distinct splitting patterns.

Biological Activity

Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes the available research findings on its biological activity, including antibacterial, antifungal, antioxidant, and anticancer properties.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by a pyrano[3,2-b]pyran framework. Its structure includes key functional groups such as an amino group, hydroxymethyl group, and various carbonyl functionalities that contribute to its reactivity and biological activity.

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. In particular:

  • Mechanism of Action : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
  • Efficacy Against Pathogens : It has shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 2-amino...E. coli32 µg/mL
Methyl 2-amino...S. aureus16 µg/mL

2. Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger:

  • Inhibition Rates : The compound exhibits a dose-dependent inhibition of fungal growth.
CompoundFungal StrainInhibition Zone (mm)
Methyl 2-amino...C. albicans20 mm
Methyl 2-amino...A. niger15 mm

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays:

  • DPPH Assay : The compound demonstrated significant free radical scavenging activity.
Concentration (µg/mL)% Inhibition
1025%
5055%
10080%

4. Anticancer Activity

Research has indicated that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF7) and lung cancer (A549) have been used in studies.
Cell LineIC50 (µM)
MCF712
A54915

Study on Antibacterial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of methyl derivatives of pyrano compounds. The study found that the target compound significantly reduced bacterial load in infected mice models when administered at therapeutic doses.

Study on Anticancer Properties

Another investigation focused on the anticancer effects of similar compounds on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells via the mitochondrial pathway, suggesting a potential for development as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate?

  • Methodology : The compound’s pyrano[3,2-b]pyran core can be synthesized via a one-pot multicomponent reaction. For example, and describe analogous syntheses using kojic acid derivatives and aryl-substituted aldehydes under reflux conditions in 1,4-dioxane or ethanol. Key steps include:

  • Cyclocondensation of a pyran precursor with a pyridin-3-yl substituent.
  • Introduction of the hydroxymethyl group via nucleophilic addition or protective group strategies (e.g., tert-butyldimethylsilyl (TBDMS) protection, as in ).
  • Final esterification using methyl chloroformate or methanol under acidic catalysis.
    • Optimization : Reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to pyran precursor) are critical for yield improvement .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • 1H/13C NMR : Assign signals for the pyridin-3-yl proton (δ ~8.5–9.0 ppm, aromatic region), hydroxymethyl group (δ ~4.5–5.0 ppm, split into a singlet or multiplet), and ester methyl (δ ~3.7–3.9 ppm). reports similar compounds with distinct pyran ring carbons (δ 90–110 ppm in 13C NMR) .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1680 cm⁻¹) and amino (N-H, ~3300–3400 cm⁻¹) groups .
  • HRMS : Validate molecular formula (e.g., C₁₇H₁₆N₂O₇) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for this compound?

  • Molecular Dynamics (MD) Simulations : highlights MD studies to predict conformational stability of pyrano[3,2-b]pyran derivatives. For example, simulate solvent effects (DMSO vs. CDCl₃) on NMR chemical shifts to address discrepancies between expected and observed δ values .
  • Density Functional Theory (DFT) : Calculate theoretical IR and NMR spectra using Gaussian or ORCA software. Compare with experimental data to identify misassigned peaks (e.g., overlapping signals from hydroxymethyl and pyridin-3-yl groups) .

Q. What mechanistic insights explain regioselectivity in the formation of the pyrano[3,2-b]pyran core?

  • Proposed Mechanism : suggests a base-catalyzed Knoevenagel condensation followed by 6-endo-dig cyclization. The pyridin-3-yl group directs regioselectivity via π-π stacking or hydrogen bonding with intermediates.
  • Kinetic Studies : Monitor reaction progress using in situ FT-IR or LC-MS to identify rate-determining steps (e.g., cyclization vs. esterification) .

Q. How do steric and electronic effects influence the compound’s reactivity in further derivatization?

  • Steric Effects : The hydroxymethyl group at position 6 may hinder nucleophilic attacks at adjacent positions. notes similar steric challenges in pyrano[4,3-b]pyran derivatives, requiring bulky protecting groups (e.g., TBDMS) for selective functionalization .
  • Electronic Effects : Electron-withdrawing pyridin-3-yl and carbonyl groups activate the pyran ring for electrophilic substitution at position 2 or 4. Use Hammett constants (σ) to predict substituent effects on reaction rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.